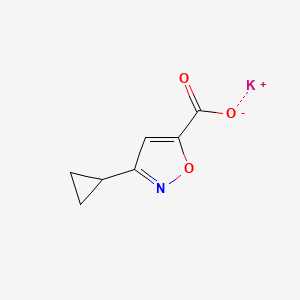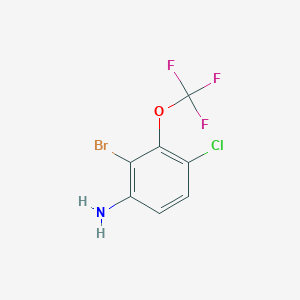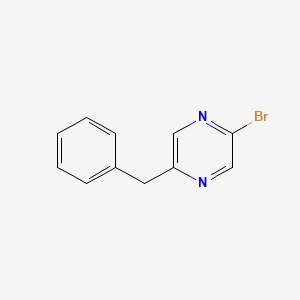
2-Benzyl-5-bromopyrazine
説明
2-Benzyl-5-bromopyrazine (2-B5BP) is a heterocyclic aromatic compound that has been used in a wide range of scientific research applications due to its unique properties. It is a colorless, crystalline solid with a molecular weight of 250.2 g/mol and a melting point of 143-145°C. It is soluble in water, alcohol, and ether, and is insoluble in benzene. 2-B5BP has been widely used in the synthesis of various drugs, as well as in the study of biological processes, such as the regulation of gene expression.
科学的研究の応用
1. Suzuki Coupling Approach
2-Benzyl-5-bromopyrazine has been studied in the context of Suzuki coupling reactions. This process is pivotal for creating pyrazine derivatives, as highlighted in the synthesis of compounds related to coelenterazine, a luminescent chromophore (Jones, Keenan, & Hibbert, 1996).
2. Corrosion Inhibition
Research demonstrates the potential of this compound in inhibiting steel corrosion. Studies using density functional theory (DFT) and molecular dynamics (MD) simulations indicate its effectiveness as a corrosion inhibitor, revealing insights into its molecular interactions and inhibitory mechanisms (Saha, Hens, Murmu, & Banerjee, 2016).
3. Medicinal Chemistry Applications
While avoiding drug use and dosage details, it's worth noting that this compound derivatives have been synthesized and characterized for potential medicinal applications. For example, novel benzohydrazide derivatives exhibiting analgesic and antiproliferative activities have been developed (Vijaya Raj et al., 2007).
4. Synthetic Chemistry
The compound plays a role in synthetic chemistry, particularly in the synthesis of various nucleoside analogs and organic compounds. This includes the preparation of compounds like 5-Benzylthio-1,2-dihydro-2-oxopyrazine (Tuntiwachwuttikul, Bardos, & Bobek, 1991).
5. Antimicrobial and Anticancer Activity
This compound derivatives have been explored for antimicrobial and anticancer activities, showing potential in these areas. For example, research into bromo-benzothiazolopyrazolines indicates their utility in combating various pathogenic bacteria (Tewari et al., 2009).
作用機序
Target of Action
The primary targets of 2-Benzyl-5-bromopyrazine are the carbon atoms at the benzylic position . These carbon atoms are particularly reactive and are the sites where reactions such as free radical bromination, nucleophilic substitution, and oxidation occur .
Mode of Action
This compound interacts with its targets through a series of reactions. The compound undergoes a free radical reaction, where N-bromosuccinimide (NBS) loses the N-bromo atom, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide . Following this, this compound reacts with NBS to form the brominated compound .
Biochemical Pathways
The biochemical pathways affected by this compound involve the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Result of Action
The result of the action of this compound is the formation of a brominated compound . This occurs through a series of reactions involving free radicals and the removal of a hydrogen atom . The compound’s action results in changes at the molecular and cellular levels, specifically at the benzylic position of the compound .
生化学分析
Biochemical Properties
2-Benzyl-5-bromopyrazine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound may bind to certain receptor proteins, modulating their signaling pathways and affecting cellular responses.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, this compound can affect the expression of genes related to oxidative stress and apoptosis, thereby impacting cell survival and function. In terms of cellular metabolism, this compound may alter the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. For instance, it can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . This binding can lead to conformational changes in the enzyme structure, affecting its function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. This interaction can result in the upregulation or downregulation of specific genes, thereby modulating cellular processes.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or extreme temperatures can lead to its degradation, affecting its efficacy. In in vitro and in vivo studies, long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhancing cognitive function and reducing oxidative stress . At higher doses, it can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further participate in biochemical reactions, influencing metabolic flux and metabolite levels. Additionally, this compound can interact with cofactors such as NADH and FAD, which are essential for redox reactions and energy production.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The distribution of this compound within tissues can also be influenced by factors such as blood flow and tissue permeability.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can be found in the nucleus, where it can interact with DNA and regulatory proteins, affecting gene expression and cellular processes.
特性
IUPAC Name |
2-benzyl-5-bromopyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2/c12-11-8-13-10(7-14-11)6-9-4-2-1-3-5-9/h1-5,7-8H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCMDRWCVTHCHDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CN=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



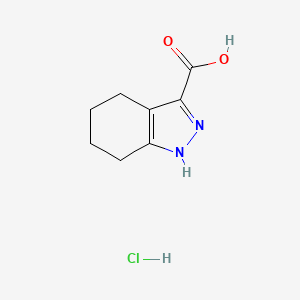
![3-Benzyl-6-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1413510.png)
![Sodium [4-phenyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanide](/img/structure/B1413511.png)
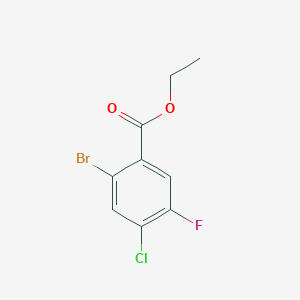
![2,2,2-trifluoroethyl N-{4H,6H,7H-pyrano[4,3-d][1,3]thiazol-2-yl}carbamate](/img/structure/B1413517.png)
![6-Benzyl-6-azabicyclo[3.2.1]octane-5-carbonitrile](/img/structure/B1413521.png)
